2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol
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Overview
Description
2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol is a heterocyclic compound that features a thiopyrano-pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon fragment reacts with a three-carbon fragment to form the thiopyrano-pyrimidine ring . Another approach is the [4+2] cyclization, which involves a four-carbon fragment reacting with a two-carbon fragment . These reactions often require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiopyrano-pyrimidine derivatives and related heterocyclic compounds . Examples include:
- 2-Amino-4,7-dihydro-5H-thieno[2,3-c]thiopyrano[3,4-d]pyrimidine
- 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyrimidine
Uniqueness
2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol is unique due to its specific structure and the presence of both sulfur and nitrogen atoms in the ring system.
Properties
CAS No. |
92503-66-7 |
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Molecular Formula |
C8H11N3OS |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol |
InChI |
InChI=1S/C8H11N3OS/c1-4-5-2-3-6(12)13-7(5)11-8(9)10-4/h6,12H,2-3H2,1H3,(H2,9,10,11) |
InChI Key |
PIHUGIWDQMUROZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(SC2=NC(=N1)N)O |
Origin of Product |
United States |
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